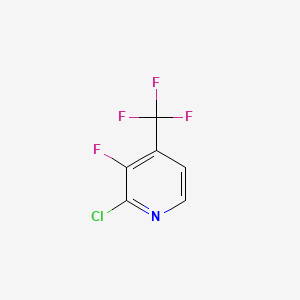

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-4(8)3(1-2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQVABFVOGPIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382315 | |

| Record name | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628692-22-8 | |

| Record name | 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628692-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-Fluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: A Technical Guide for Advanced Drug Development

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest in the pharmaceutical industry. As a key intermediate in the synthesis of next-generation therapeutics, most notably the non-nucleoside reverse transcriptase inhibitor Doravirine, robust and scalable access to this molecule is of paramount importance. This document moves beyond a mere recitation of procedural steps, offering a critical analysis of the underlying chemical principles, the rationale for methodological choices, and a discussion of alternative synthetic strategies. Detailed experimental protocols, supported by quantitative data and visual representations of the reaction pathways, are provided to equip researchers, chemists, and professionals in drug development with the necessary knowledge for the successful synthesis and application of this vital compound.

Introduction: The Emergence of a Key Pharmaceutical Building Block

The pyridine scaffold, a cornerstone of medicinal chemistry, owes its prevalence to its unique electronic properties and its ability to engage in critical biological interactions. The strategic incorporation of fluorine and trifluoromethyl groups can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound represents a confluence of these advantageous structural features, making it an invaluable building block in modern drug discovery.[1][2] Its most prominent application to date is as a key intermediate in the synthesis of Doravirine, a potent inhibitor of HIV-1 reverse transcriptase.[3][4]

The synthesis of such a precisely substituted pyridine derivative presents a significant chemical challenge. The molecule's substitution pattern—a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 4-position—requires a carefully orchestrated sequence of reactions to ensure regiochemical control and high yields. While the synthesis of various trifluoromethylpyridines has been explored through general methods like chlorine/fluorine exchange and the construction of the pyridine ring from trifluoromethyl-containing precursors, the specific pathway to this particular isomer was, for a considerable time, not widely disclosed in scientific literature.[1] This guide will primarily focus on a recently disclosed, multi-step synthetic route that has proven effective for the preparation of this important intermediate.

Primary Synthesis Pathway: From Nicotinic Acid to a Highly Functionalized Pyridine

A robust and scalable synthesis of this compound has been developed, commencing from the readily available starting material, 4-(trifluoromethyl)nicotinic acid. This pathway is characterized by a logical progression of functional group transformations, culminating in the desired product.[3][4]

Caption: Overview of the primary synthesis pathway for this compound.

Step 1 & 2: Amidation of 4-(Trifluoromethyl)nicotinic Acid

The synthesis begins with the conversion of 4-(trifluoromethyl)nicotinic acid to its corresponding amide, 4-(trifluoromethyl)nicotinamide. This is a classic transformation in organic synthesis, typically achieved by first activating the carboxylic acid, followed by reaction with an amine source.

-

Experimental Protocol:

-

4-(Trifluoromethyl)nicotinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride intermediate. This activation step is crucial as it converts the hydroxyl group of the carboxylic acid into a good leaving group.

-

The resulting acyl chloride is then reacted in-situ with an ammonia source, typically aqueous ammonia (NH₃·H₂O), to yield 4-(trifluoromethyl)nicotinamide. The reaction is generally performed at low temperatures to control its exothermicity.

-

-

Causality of Experimental Choices:

-

Thionyl chloride is a preferred reagent for acyl chloride formation due to its affordability and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

-

The in-situ reaction of the acyl chloride with ammonia is efficient and avoids the isolation of the often-reactive acyl chloride intermediate.

-

Step 3: Hofmann Degradation to 3-Amino-4-(trifluoromethyl)pyridine

The Hofmann degradation provides an elegant method for the conversion of a primary amide to a primary amine with one fewer carbon atom. This reaction is instrumental in installing the amino group at the 3-position of the pyridine ring.

-

Experimental Protocol:

-

4-(Trifluoromethyl)nicotinamide is treated with a solution of sodium hypobromite or sodium hypochlorite, which is typically prepared in-situ from bromine or chlorine and sodium hydroxide.

-

The reaction proceeds through a series of intermediates, including an N-haloamide and an isocyanate, which then hydrolyzes to the primary amine.

-

-

Expertise & Experience:

-

Careful control of the reaction temperature is critical during the Hofmann degradation to prevent side reactions and ensure a high yield of the desired amine.

-

The choice of halogen (bromine or chlorine) can influence the reaction efficiency and should be optimized for the specific substrate.

-

Step 4: Regioselective Chlorination

The introduction of a chlorine atom at the 2-position of 3-amino-4-(trifluoromethyl)pyridine is a key step that leverages the directing effects of the existing substituents.

-

Experimental Protocol:

-

3-Amino-4-(trifluoromethyl)pyridine is subjected to chlorination using a suitable chlorinating agent. The specific conditions for this step are proprietary but likely involve an electrophilic chlorination approach.

-

-

Trustworthiness of the Protocol:

-

The amino group at the 3-position and the nitrogen atom of the pyridine ring work in concert to direct the incoming electrophilic chlorine to the 2-position. This inherent regioselectivity is a cornerstone of the synthetic strategy.

-

Step 5: The Balz-Schiemann Reaction for Fluorine Introduction

The final step in this pathway is the conversion of the 3-amino group to a fluorine atom via the Balz-Schiemann reaction. This classic transformation is a reliable method for the introduction of fluorine onto an aromatic ring.[3][4]

-

Experimental Protocol:

-

2-Chloro-3-amino-4-(trifluoromethyl)pyridine is treated with a source of nitrous acid (generated in-situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

-

The diazonium salt is then treated with a fluoride source, such as fluoroboric acid (HBF₄) or sodium fluoroborate (NaBF₄), to precipitate the diazonium tetrafluoroborate salt.[4]

-

The isolated diazonium tetrafluoroborate salt is then thermally decomposed to yield this compound, with the evolution of nitrogen gas and boron trifluoride.

-

-

Authoritative Grounding:

-

The Balz-Schiemann reaction is a well-established and widely utilized method for the synthesis of aryl fluorides. Its application in this synthesis highlights its utility in complex molecule synthesis. The reaction conditions, particularly temperature control during diazotization, are critical for success.[4]

-

Alternative and Complementary Synthetic Strategies

While the pathway detailed above provides a clear route to the target molecule, it is instructive for the research scientist to be aware of other general strategies for the synthesis of functionalized trifluoromethylpyridines. These methods may offer alternative approaches or be applicable to the synthesis of related analogs.

Halogen Exchange (Halex) Reactions

Halogen exchange is a powerful tool in organofluorine chemistry. In the context of pyridine synthesis, this typically involves the displacement of a chlorine atom with a fluorine atom using a fluoride salt, such as potassium fluoride or cesium fluoride.[2]

-

Applicability: This method could potentially be employed if a precursor such as 2,3-dichloro-4-(trifluoromethyl)pyridine were available. The challenge lies in the selective replacement of one chlorine atom over the other.

Pyridine Ring Construction (Cyclocondensation)

Another major strategy involves the construction of the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1]

-

General Principle: This "bottom-up" approach involves the condensation of a trifluoromethyl-containing precursor with other components to form the pyridine ring. A variety of trifluoromethylated building blocks are commercially available or can be synthesized for this purpose.[1]

-

Example: A patented method for the synthesis of 2-chloro-4-(trifluoromethyl)pyridine utilizes the cyclocondensation of an intermediate derived from 4-butoxy-1,1,1-trifluoro-3-en-2-one and trimethylphosphonoacetate, followed by chlorination of the resulting 2-hydroxypyridine.[5]

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN114349690A - Synthesis method of dorawirin intermediate - Google Patents [patents.google.com]

- 4. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds have emerged as pivotal building blocks. Their unique electronic properties, enhanced metabolic stability, and ability to modulate biological activity make them indispensable tools for the synthesis of novel therapeutic agents. Among these, 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, a highly functionalized pyridine derivative, has garnered significant attention.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural and physical characteristics, its chemical reactivity, and its critical role as a key intermediate in the synthesis of advanced pharmaceuticals. By synthesizing technical data with practical insights, this guide aims to be an essential resource for those working with this versatile molecule.

Molecular Structure and Key Identifiers

This compound is a substituted pyridine ring with the molecular formula C₆H₂ClF₄N.[1][2] The strategic placement of a chloro, a fluoro, and a trifluoromethyl group on the pyridine core results in a unique electronic and steric profile that dictates its reactivity and utility.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Molecular Structure of this compound.

Table 1: Key Identifiers and CAS Information

| Identifier | Value | Reference(s) |

| CAS Number | 628692-22-8 | [1][2] |

| Molecular Formula | C₆H₂ClF₄N | [1][2] |

| Molecular Weight | 199.53 g/mol | [1] |

| InChI | 1S/C6H2ClF4N/c7-5-4(8)3(1-2-12-5)6(9,10,11)/h1-2H | [1] |

| InChI Key | YKQVABFVOGPIKX-UHFFFAOYSA-N | [1] |

| SMILES | FC1=C(C=CN=C1Cl)C(F)(F)F | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis.

Table 2: Core Physicochemical Data

| Property | Value | Conditions | Reference(s) |

| Appearance | Colorless liquid | Ambient | [3][4] |

| Boiling Point | 35-37 °C | 25 mmHg | [3][5] |

| Density | 1.506 g/mL | 25 °C | [1] |

| Refractive Index (n_D) | 1.440 | 20 °C | [1] |

| Solubility | Excellent in DMSO | - | [3] |

| Calculated logP | 2.34 - 2.89 | - | [3] |

Expert Insights on Physicochemical Characteristics

The low boiling point under reduced pressure indicates that this compound is amenable to purification by vacuum distillation, a common technique for thermally sensitive or high-boiling point liquids.[3][5] The high density is characteristic of highly halogenated organic compounds. The calculated logP suggests a moderate lipophilicity, which is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Spectral Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are:

-

C-F Stretching: Prominent vibrations in the 1000-1100 cm⁻¹ region, indicative of the trifluoromethyl group and the fluorine atom attached to the pyridine ring.[3]

-

C-Cl Stretching: Absorption observed around 500-600 cm⁻¹, confirming the presence of the chloro substituent.[3]

-

Aromatic C=C and C=N Stretching: Vibrations characteristic of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Chemical Reactivity and Applications

The reactivity of this compound is largely dictated by the electron-withdrawing nature of its substituents, which makes the pyridine ring electron-deficient. This electronic characteristic is key to its utility in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The chlorine atom at the 2-position is a good leaving group, making this site a primary target for nucleophilic aromatic substitution reactions. This reactivity is fundamental to its application in building more complex molecular architectures.

A Cornerstone in Drug Synthesis: The Case of Doravirine

A prime example of the synthetic utility of this compound is its role as a key intermediate in the synthesis of Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Doravirine leverages the reactivity of this pyridine derivative, highlighting its importance in the pharmaceutical industry.

dot graph "Doravirine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Role of this compound in Doravirine Synthesis.

Experimental Protocols

The following protocols describe standard methodologies for the determination of key physicochemical properties of liquid compounds like this compound.

Protocol 1: Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

Objective: To accurately measure the boiling point of a liquid at a pressure below atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use thick-walled tubing for vacuum connections.

-

Sample Preparation: Place the liquid sample in a round-bottom flask, adding a magnetic stir bar for smooth boiling.

-

Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

dot graph "Vacuum_Distillation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Protocol 2: Determination of Density using a Pycnometer

Objective: To precisely determine the density of a liquid sample.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Tare Weight: Accurately weigh the empty, dry pycnometer.

-

Sample Filling: Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Gross Weight: Weigh the filled pycnometer.

-

Temperature Measurement: Record the temperature of the liquid.

-

Calculation: Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

dot graph "Density_Measurement_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Density Measurement using a Pycnometer.

Protocol 3: Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of a liquid, a characteristic property related to its composition.

Methodology:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of the liquid sample onto the clean, dry prism surface.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line into sharp focus on the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as refractive index is temperature-dependent.

dot graph "Refractive_Index_Measurement_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Single Exposure).[1]

-

Signal Word: Danger.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of substituents imparts a reactivity profile that is highly advantageous for the construction of complex molecular targets. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its safe handling, effective use in research and development, and successful scale-up in manufacturing processes. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of compounds like this compound in advancing drug discovery is set to increase.

References

- 1. 2-氯-3-氟-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 628692-22-8 [smolecule.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.no [fishersci.no]

- 6. 628692-22-8|this compound|BLD Pharm [bldpharm.com]

- 7. 628692-22-8 | this compound - Moldb [moldb.com]

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. As a highly substituted pyridine derivative, this compound serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is deeply rooted in the unique stereoelectronic properties conferred by its substituents. This document elucidates the interplay between the aromatic pyridine core and the chloro, fluoro, and trifluoromethyl groups, exploring bond parameters, ring planarity, and the rotational behavior of the trifluoromethyl moiety. Methodologies for structural characterization, including spectroscopic and computational approaches, are detailed to provide a self-validating framework for researchers.

Introduction and Core Properties

This compound is a heterocyclic organic compound featuring a pyridine ring systematically substituted to create a molecule with significant potential in synthetic chemistry.[1] The strategic placement of electron-withdrawing groups—chlorine, fluorine, and a trifluoromethyl (-CF₃) group—renders the pyridine ring electron-deficient, profoundly influencing its reactivity and intermolecular interactions.[1][2] This compound is often utilized as a key intermediate in the development of novel active ingredients where metabolic stability and specific binding affinities are desired.[1][3] The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic resistance, making it a favored substituent in drug design.[4][5]

The fundamental properties of this compound are summarized in the table below, providing a baseline for its physical and chemical identity.

| Property | Value | Source(s) |

| CAS Number | 628692-22-8 | [1][6][7] |

| Molecular Formula | C₆H₂ClF₄N | [1][6] |

| Molecular Weight | 199.53 g/mol | [1][7] |

| Appearance | Colorless liquid | [1][7] |

| Density | 1.506 g/mL at 25 °C | [1][7] |

| Refractive Index | n20/D 1.440 | [7] |

| Boiling Point | ~35-37 °C at 25 mmHg | [1] |

| SMILES | C1=CN=C(C(=C1C(F)(F)F)F)Cl | [1] |

| InChI Key | YKQVABFVOGPIKX-UHFFFAOYSA-N | [1][7] |

Molecular Structure and Substituent Effects

The molecular architecture of this compound is defined by a planar, aromatic pyridine core. The substituents introduce significant electronic and steric perturbations.

-

Electronic Effects : All three substituents (Cl, F, and -CF₃) are strongly electron-withdrawing. This inductive effect reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the chlorine-bearing C2 position.

-

Steric Effects : The trifluoromethyl group is considerably bulkier than the halogen atoms. Its position adjacent to the C3-fluoro substituent introduces steric strain that can influence the planarity of the pyridine ring and dictate the preferred rotational conformation of the -CF₃ group itself.

Below is a diagram representing the molecular structure with standard IUPAC numbering.

Caption: 2D structure of this compound.

Conformational Analysis of the Trifluoromethyl Group

While the pyridine ring is largely rigid and planar, the single bond connecting the ring to the trifluoromethyl group (C4-CF₃) allows for rotation. The conformation of the -CF₃ group is a critical determinant of the molecule's overall shape and its interaction with other molecules.

The rotational barrier is influenced by:

-

Steric Hindrance : Interaction between the fluorine atoms of the -CF₃ group and the adjacent fluorine atom at the C3 position.

-

Hyperconjugation : Electronic interactions between the C-F σ* anti-bonding orbitals and the π-system of the pyridine ring.

Due to the lack of published single-crystal X-ray diffraction data for this specific molecule, computational methods like Density Functional Theory (DFT) are the primary tools for conformational analysis.[8] Such studies on similar substituted aromatic compounds typically reveal that the -CF₃ group adopts a staggered conformation relative to the plane of the ring to minimize steric repulsion.[9]

The workflow for such a computational analysis is outlined below.

Caption: Workflow for computational conformational analysis using DFT.

Methodologies for Structural Elucidation

Validating the theoretical structure of this compound requires empirical data. The following protocols are standard for characterizing novel pyridine derivatives.[8]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is indispensable for confirming the connectivity and electronic environment of atoms in the solution state. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve ~10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR : Acquire the proton spectrum. The two protons on the pyridine ring are expected to appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with their coupling patterns revealing their relative positions.

-

¹⁹F NMR : Acquire the fluorine spectrum. This is crucial for this molecule. Two distinct signals are expected: one for the C3-F substituent and a second for the -CF₃ group. The chemical shifts provide insight into the electronic environment of the fluorine atoms.

-

¹³C NMR : Acquire the carbon spectrum. Six distinct signals are expected for the six carbon atoms. The signal for the carbon in the -CF₃ group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

-

2D NMR (COSY, HSQC, HMBC) : Perform two-dimensional experiments to establish definitive correlations between protons, carbons, and potentially fluorines, confirming the precise assignment of all atoms.

Computational Chemistry: Density Functional Theory (DFT)

In the absence of crystallographic data, DFT calculations provide reliable predictions of molecular geometry and properties.[10]

Protocol: DFT Geometry Optimization

-

Model Building : Construct an initial 3D model of the molecule.

-

Theory Level Selection : Choose a suitable level of theory. The B3LYP functional with a 6-31+G(d,p) basis set is a common and effective choice for organic molecules, balancing accuracy with computational cost.[10] An aqueous solvent model (like SM8) can be included to simulate solution-phase behavior.[10]

-

Optimization : Perform a full geometry optimization without constraints. This calculation iteratively adjusts atomic positions to find the lowest energy conformation.

-

Frequency Analysis : Conduct a vibrational frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Data Extraction : From the optimized output file, extract key structural parameters: bond lengths, bond angles, and dihedral angles, particularly the one defining the -CF₃ group's orientation.

Conclusion

The molecular structure of this compound is characterized by a heavily substituted, electron-poor aromatic ring. While the pyridine core remains largely planar, the molecule's overall three-dimensional shape is dictated by the rotational conformation of the C4-trifluoromethyl group. The steric and electronic interplay between the adjacent fluoro and trifluoromethyl substituents is the dominant factor governing this conformation. While definitive solid-state structural data from X-ray crystallography is not publicly available, a combination of multi-nuclear NMR spectroscopy and DFT-based computational modeling provides a robust and validated understanding of its structural and electronic properties, which are foundational to its role as a versatile intermediate in modern chemical synthesis.

References

- 1. Buy this compound | 628692-22-8 [smolecule.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. This compound 97 628692-22-8 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine (CAS Number: 628692-22-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Medicinal Chemistry

2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, registered under CAS number 628692-22-8, is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the unique combination of substituents on the pyridine ring: a chloro group, a fluoro group, and a trifluoromethyl group. This trifecta of functionalities imparts distinct electronic properties and reactivity, making it a highly valuable synthon for medicinal chemists.[2][3]

The trifluoromethyl (-CF3) group, in particular, is a bioisostere of a methyl group but with significantly different properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability.[4] The presence of chlorine and fluorine atoms provides reactive handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, role in the development of the antiretroviral drug Doravirine, and relevant experimental and analytical protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 628692-22-8 | |

| Molecular Formula | C₆H₂ClF₄N | |

| Molecular Weight | 199.53 g/mol | |

| Appearance | Liquid | |

| Density | 1.506 g/mL at 25 °C | |

| Boiling Point | 35-37 °C at 25 mmHg | [5] |

| Refractive Index | n20/D 1.440 | |

| InChI Key | YKQVABFVOGPIKX-UHFFFAOYSA-N | |

| SMILES | C1=CN=C(C(=C1C(F)(F)F)F)Cl |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. Several synthetic routes have been reported in the patent literature, often starting from readily available pyridine derivatives.[6][7] One common strategy involves the construction of the substituted pyridine ring followed by halogenation and trifluoromethylation.

A representative synthetic approach is outlined below, based on methodologies described in the patent literature.[7] This pathway involves the oxidation of a trifluoromethyl-substituted nicotinic acid, followed by a series of transformations to introduce the chloro and fluoro substituents.

Caption: Generalized synthetic pathway to this compound.

Illustrative Synthetic Protocol (Adapted from Patent Literature)

The following is a representative, multi-step protocol for the synthesis of this compound, adapted from methodologies described in patent CN114349690B.[7]

Step 1: Oxidation of 4-(Trifluoromethyl)nicotinic acid

-

To a solution of 4-(trifluoromethyl)nicotinic acid in a suitable solvent, add a catalytic amount of a tungsten-based catalyst.

-

Slowly add hydrogen peroxide (30% aqueous solution) to the mixture while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)nicotinic acid N-oxide.

Step 2: Chlorination and Amidation

-

Treat the 4-(trifluoromethyl)nicotinic acid N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperature to introduce the chloro group at the 2-position.

-

After completion of the chlorination, carefully quench the reaction mixture with ice-water.

-

The resulting 2-chloro-4-(trifluoromethyl)nicotinic acid is then converted to the corresponding amide. This can be achieved by first treating with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with aqueous ammonia.

Step 3: Hofmann Rearrangement

-

Subject the 2-chloro-4-(trifluoromethyl)nicotinamide to a Hofmann rearrangement. This is typically carried out using a solution of sodium hypobromite or sodium hypochlorite.

-

The reaction is heated to facilitate the rearrangement, yielding 2-chloro-3-amino-4-(trifluoromethyl)pyridine.

Step 4: Balz-Schiemann Reaction

-

Dissolve the 2-chloro-3-amino-4-(trifluoromethyl)pyridine in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield the final product, this compound.

-

Purify the crude product by distillation or column chromatography.

Application in Drug Discovery: The Case of Doravirine

The primary application of this compound is as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine (brand name Pifeltro®).[4][8] Doravirine is used in the treatment of HIV-1 infection.[9][10]

Mechanism of Action of Doravirine and the Role of the Trifluoromethylpyridine Moiety

Doravirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme.[11][12] It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents the conversion of viral RNA into DNA, thus halting viral replication.[12]

The this compound moiety is a critical component of the Doravirine structure. The trifluoromethyl group is known to improve the metabolic stability and potency of the drug.[4] The specific substitution pattern on the pyridine ring is crucial for optimal binding within the hydrophobic pocket of the reverse transcriptase enzyme. Structure-activity relationship (SAR) studies have shown that the electronic and steric properties imparted by the trifluoromethyl and halogen substituents are key to Doravirine's efficacy and its high barrier to the development of drug resistance.[4]

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Doravirine - Wikipedia [en.wikipedia.org]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pifeltro.com [pifeltro.com]

- 10. Doravirine (Pifeltro) | aidsmap [aidsmap.com]

- 11. An In-depth Analysis of Doravirine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 12. youtube.com [youtube.com]

The Advent and Evolution of Fluorinated Pyridines: A Technical Guide for the Modern Chemist

Introduction: The Strategic Value of Fluorine in Pyridine Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] The unique physicochemical properties imparted by this small, highly electronegative atom—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can dramatically improve the efficacy and pharmacokinetic profile of bioactive compounds. Within the vast landscape of fluorinated motifs, fluorinated pyridines stand out as a privileged class of structures. The pyridine ring itself is a common scaffold in numerous pharmaceuticals and agrochemicals, and its fluorination opens up new avenues for molecular design and optimization. This guide provides an in-depth exploration of the discovery and historical development of fluorinated pyridines, offering researchers, scientists, and drug development professionals a comprehensive understanding of the key synthetic milestones and the underlying chemical principles that have shaped this critical area of fluorine chemistry.

Part 1: The Dawn of Pyridine Fluorination - Early Syntheses and Foundational Discoveries

The journey into the world of fluorinated pyridines began with challenging and often low-yielding methodologies. The inherent electron deficiency of the pyridine ring makes it susceptible to nucleophilic attack, a property that early pioneers sought to exploit for the introduction of fluorine.

The Balz-Schiemann Reaction: A Classic Approach to Monofluoropyridines

One of the earliest and most significant methods for the synthesis of monofluorinated pyridines was the application of the Balz-Schiemann reaction.[2][3][4][5] This reaction, first described for aromatic amines in 1927, involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoropyridine.

The first synthesis of 4-fluoropyridine, for instance, was reported in 1958 by Wibaut and his colleagues, who generated the 4-pyridyl diazonium fluoride in situ from 4-aminopyridine in aqueous hydrofluoric acid.[6][7] However, this method was plagued by the extreme instability of 4-fluoropyridine, which readily polymerized.[6][7] Later refinements, such as the use of anhydrous HF, improved yields but presented significant handling challenges due to the highly toxic nature of the reagent.[6]

Diagram 1: The Balz-Schiemann Reaction for 4-Fluoropyridine Synthesis

Caption: A simplified workflow of the Balz-Schiemann reaction for the synthesis of 4-fluoropyridine.

Despite its historical significance, the Balz-Schiemann reaction has limitations, including the potential for explosive diazonium salt intermediates and the often harsh reaction conditions.[8]

Perfluoropyridine: The Exhaustively Fluorinated Analogue

The 1960s marked a significant milestone with the first successful synthesis of perfluoropyridine. Two primary approaches emerged from the groups of Chambers and Banks. The first involved the defluorination of perfluoropiperidine over hot metal surfaces like iron or nickel. The second, and more enduring method, was the reaction of pentachloropyridine with anhydrous potassium fluoride at high temperatures in an autoclave. This halogen exchange (Halex) reaction, while requiring forcing conditions, provided a viable route to this highly versatile building block.

Part 2: The Halex Process and the Rise of Nucleophilic Aromatic Substitution

The Halex process, a cornerstone of industrial fluorine chemistry, relies on nucleophilic aromatic substitution (SNAr) to replace chlorine atoms with fluorine.[9][10][11] This reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, making it well-suited for the production of fluorinated pyridines.

Mechanism and Regioselectivity of SNAr on Pyridines

The SNAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[12][13] The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[14]

In the context of pyridine, the nitrogen atom's electron-withdrawing nature activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[12][14] Attack at these positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom in one of the resonance structures of the Meisenheimer complex, thereby stabilizing the intermediate.[14] This inherent electronic preference dictates the regioselectivity of many pyridine fluorination reactions.

Diagram 2: SNAr Mechanism on a Chloropyridine

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr) for the fluorination of 2-chloropyridine.

Industrial Scale Synthesis via the Halex Process

The Halex process is a workhorse in the industrial production of many fluorinated aromatics, including fluoropyridines.[9][10][11] It typically involves heating a chloropyridine with a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.[9][10] Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt.[10]

Experimental Protocol: A Representative Halex Reaction for 2-Fluoropyridine Synthesis

-

Materials: 2-chloropyridine, anhydrous potassium fluoride (spray-dried), dimethyl sulfoxide (DMSO), phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Procedure: a. To the reaction flask, add 2-chloropyridine, a molar excess of anhydrous potassium fluoride, and the phase-transfer catalyst. b. Add anhydrous DMSO as the solvent. c. Heat the reaction mixture to a high temperature (e.g., 150-200 °C) under a nitrogen atmosphere with vigorous stirring. d. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction by carefully adding water. g. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by fractional distillation to obtain 2-fluoropyridine.

Part 3: The Electrophilic Fluorination Revolution

While nucleophilic substitution proved effective, the development of electrophilic fluorinating agents in the latter half of the 20th century revolutionized the synthesis of fluorinated organic compounds, including pyridines.[15] These reagents deliver a formal "F+" equivalent to electron-rich substrates.

N-F Reagents: A New Paradigm in Fluorination

The quest for safe and effective electrophilic fluorinating agents led to the development of a diverse array of N-F compounds.[16] Early examples, such as perfluoro-N-fluoropiperidine, were highly reactive but difficult to handle and prepared in low yields.[16]

A major breakthrough came in the 1980s with the work of Umemoto and others, who developed stable, crystalline N-fluoropyridinium salts.[16] These reagents, such as N-fluoropyridinium triflate, are easy to handle and exhibit a wide range of reactivity, allowing for the fluorination of various nucleophiles under relatively mild conditions.[16]

The development of reagents like N-fluorobenzenesulfonimide (NFSI) and the commercially available Selectfluor® (F-TEDA-BF₄) further expanded the toolkit for electrophilic fluorination.[15][17] Selectfluor®, in particular, has gained widespread use due to its stability, safety, and high reactivity.[17]

Diagram 3: Evolution of Key Electrophilic Fluorinating Agents

Caption: A timeline illustrating the progression of key electrophilic N-F fluorinating agents.

Modern Applications and Late-Stage Fluorination

Recent advancements in C-H activation and fluorination have opened up new possibilities for the direct introduction of fluorine into pyridine rings, often with high regioselectivity.[18] These methods are particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid generation of fluorinated analogues of drug candidates without the need for de novo synthesis.[18][19] For example, the use of AgF₂ has been shown to selectively fluorinate pyridines at the C-H bond adjacent to the nitrogen atom.[18]

Conclusion: A Bright Future for Fluorinated Pyridines

The journey of fluorinated pyridines, from their challenging early syntheses to the sophisticated methodologies available today, is a testament to the ingenuity and perseverance of chemists. The development of robust and scalable methods like the Halex process, coupled with the precision and versatility of modern electrophilic fluorinating agents, has solidified the place of fluorinated pyridines as indispensable building blocks in drug discovery and materials science. As our understanding of fluorine's influence on molecular properties continues to grow, so too will the demand for novel and efficient methods to access these valuable compounds, ensuring a vibrant and innovative future for this fascinating area of chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Halex process - Wikipedia [en.wikipedia.org]

- 10. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. echemi.com [echemi.com]

- 15. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 16. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

References

- 1. alfa-chemclinix.com [alfa-chemclinix.com]

- 2. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Buy this compound | 628692-22-8 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Electron Density Distribution in 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

This guide provides a comprehensive technical overview of the methodologies and expected outcomes in the study of the electron density distribution of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine. This molecule is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, and understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity.[1][2][3][4]

Introduction: The Significance of a Highly Substituted Pyridine

This compound is a heterocyclic organic compound with the molecular formula C₆H₂ClF₄N.[1][5][6] Its pyridine core is heavily substituted with electron-withdrawing groups: a chlorine atom at position 2, a fluorine atom at position 3, and a trifluoromethyl group at position 4. This unique substitution pattern significantly influences the electron density distribution across the aromatic ring, making it a subject of great interest for researchers in drug discovery and materials science.[1][7] The electron-withdrawing nature of these substituents renders the pyridine ring electron-deficient, which in turn governs its reactivity in both nucleophilic and electrophilic substitution reactions.[1] For instance, it is a key intermediate in the synthesis of the FDA-approved non-nucleoside reverse transcriptase inhibitor, Doravirine.[7][8]

A thorough understanding of the electron density distribution provides critical insights into:

-

Reactivity and Reaction Mechanisms: Identifying electron-rich and electron-poor regions allows for the prediction of sites susceptible to nucleophilic or electrophilic attack.[1]

-

Intermolecular Interactions: The molecular electrostatic potential, derived from the electron density, is key to understanding non-covalent interactions such as hydrogen bonding and halogen bonding, which are crucial for drug-receptor binding.[1][9][10]

-

Physicochemical Properties: Properties like dipole moment, polarizability, and thermodynamic stability are directly related to the electronic structure.[1][9]

This guide will outline an integrated experimental and computational approach to meticulously map the electron density distribution of this important molecule.

Integrated Experimental and Computational Workflow

To obtain a holistic understanding of the electron density distribution, a synergistic approach combining experimental techniques and theoretical calculations is indispensable.

Caption: Integrated workflow for determining electron density distribution.

Experimental Characterization

2.1.1. Synthesis and Purification

The synthesis of this compound can be achieved through various methods, including direct fluorination of pyridine precursors or vapor-phase reactions.[1] For the purpose of detailed structural analysis, high-purity crystalline material is essential.

Experimental Protocol: Recrystallization for Single-Crystal Growth

-

Solvent Selection: Dissolve the synthesized this compound in a minimal amount of a suitable hot solvent (e.g., hexane, ethanol-water mixture).

-

Slow Cooling: Allow the solution to cool down slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the container in a Dewar flask filled with warm water.

-

Crystal Isolation: Once crystals have formed, isolate them by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

2.1.2. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate bond lengths and angles.[11][12][13][14] This experimental geometry serves as a crucial validation for the computational models.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL.

2.1.3. Spectroscopic Analysis

NMR and FT-IR spectroscopy provide valuable information about the electronic environment of the nuclei and the vibrational modes of the molecule, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H, ¹³C, and especially ¹⁹F NMR spectra are highly sensitive to the local electronic environment.[15][16][17][18][19] The strong electron-withdrawing effects of the substituents will cause significant downfield shifts for the pyridine ring protons and carbons. ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range.[17][18]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The vibrational frequencies observed in the FT-IR spectrum correspond to the stretching and bending modes of the chemical bonds.[9][20][21] The positions and intensities of these bands can be correlated with the bond strengths, which are in turn influenced by the electron distribution.

Computational Modeling

2.2.1. Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for accurately predicting the electronic structure and properties of molecules.[9][22][23][24] A common and reliable method is the B3LYP functional combined with a sufficiently large basis set, such as 6-311++G(d,p).[9][23]

Computational Protocol: DFT Geometry Optimization and Frequency Calculation

-

Input Structure: The molecular structure obtained from X-ray diffraction is used as the starting geometry.

-

Geometry Optimization: The geometry is optimized to find the minimum energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to compare with the experimental FT-IR spectrum.

2.2.2. Analysis of the Wavefunction

From the optimized DFT wavefunction, a wealth of information about the electron density distribution can be extracted using various analytical methods.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into atomic charges, lone pairs, and bond orbitals. This allows for a quantitative assessment of the electron distribution and delocalization.

-

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the electron density surface.[9] It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a powerful tool for predicting reactivity.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. Analysis of the bond critical points reveals the nature of the chemical bonds (e.g., covalent vs. ionic character).

Caption: Detailed workflow for computational analysis of electron density.

Expected Results and Interpretation

The combination of experimental data and computational analysis will provide a detailed picture of the electron density distribution in this compound.

Geometric and Spectroscopic Data

The following table summarizes the expected experimental and calculated data.

| Parameter | Expected Value/Observation | Significance |

| Bond Lengths (Å) | C-Cl, C-F, and C-CF₃ bonds will be shorter than typical single bonds due to the influence of the aromatic ring and electronegative substituents. The C-N bonds in the pyridine ring will exhibit partial double bond character. | Provides a direct measure of the bond strength and order. |

| Bond Angles (°) | The bond angles within the pyridine ring will deviate slightly from the ideal 120° of a perfect hexagon due to the steric and electronic effects of the substituents. | Reflects the steric strain and electronic repulsion between the substituents. |

| ¹³C NMR Shifts (ppm) | The carbon atoms attached to the electronegative substituents (C2, C3, C4) will show significant downfield shifts. The carbon of the CF₃ group will also be significantly deshielded. | Directly correlates with the electron density around the carbon nuclei; lower electron density leads to a downfield shift. |

| ¹⁹F NMR Shifts (ppm) | The fluorine atom at C3 and the fluorine atoms of the CF₃ group will have distinct chemical shifts, highly sensitive to their electronic environment. | Provides a sensitive probe of the local electronic structure. |

| FT-IR Frequencies (cm⁻¹) | Characteristic stretching frequencies for C-Cl, C-F, C-CF₃, and the pyridine ring vibrations will be observed. These frequencies will be higher than in less substituted pyridines, indicating stronger bonds. | Correlates with bond strength and can be used to validate the force constants calculated by DFT. |

Electron Density Distribution Analysis

-

NBO Charges: The nitrogen atom is expected to have a significant negative charge, while the carbon atoms, particularly C2, C4, and C6, will be positively charged due to the inductive effects of the substituents and the nitrogen atom. The hydrogen atoms will carry a partial positive charge.

-

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of negative potential (red/yellow) around the nitrogen atom, indicating its nucleophilic character. The regions around the hydrogen atoms and the carbon atoms of the pyridine ring will exhibit positive potential (blue/green), highlighting their susceptibility to nucleophilic attack.

-

QTAIM Analysis: The analysis of bond critical points will likely confirm the covalent nature of the C-C, C-N, C-H, C-Cl, and C-F bonds. The electron density at the bond critical points will provide a quantitative measure of the bond strength.

Conclusion

The in-depth analysis of the electron density distribution of this compound, achieved through a synergistic combination of experimental techniques and computational modeling, is crucial for a fundamental understanding of its chemical behavior. The insights gained from such studies are invaluable for the rational design of novel pharmaceuticals and agrochemicals with improved efficacy and selectivity. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers and scientists to explore the intricate electronic landscape of this and other similarly complex heterocyclic molecules.

References

- 1. Buy this compound | 628692-22-8 [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. This compound 97 628692-22-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 16. pubs.acs.org [pubs.acs.org]

- 17. biophysics.org [biophysics.org]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine

This guide provides a comprehensive technical overview of the reactivity of 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine, a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's electronic properties and its applications in key synthetic transformations.

Core Reactivity Principles: An Electron-Deficient Heterocycle

This compound is a highly electron-deficient pyridine derivative. This characteristic is a direct consequence of the cumulative electron-withdrawing effects of its substituents: the nitrogen atom in the pyridine ring, the chlorine and fluorine atoms, and the potent trifluoromethyl group. This pronounced electron deficiency is the primary driver of its reactivity, making the pyridine ring susceptible to nucleophilic attack.

The substitution pattern on the pyridine ring dictates the regioselectivity of its reactions. The chlorine atom at the C2 position is the most common site for substitution in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This is due to the combined activating effect of the adjacent nitrogen atom and the strong electron-withdrawing groups at the C3 and C4 positions, which stabilize the negatively charged intermediate formed during nucleophilic attack.[4]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. The electron-deficient nature of the ring system greatly facilitates the addition of a nucleophile to form a Meisenheimer complex, which is a resonance-stabilized intermediate. The subsequent departure of the chloride ion restores aromaticity and yields the substituted product.

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the influence of the halogen on reactivity.[4] While the C-F bond is stronger than the C-Cl bond, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. However, in this compound, the chlorine at the activated C2 position is the more labile leaving group in SNAr reactions.

Common Nucleophiles and Expected Products:

| Nucleophile | Product Class |

| Alcohols/Alkoxides | 2-Alkoxypyridines |

| Amines | 2-Aminopyridines |

| Thiols/Thiolates | 2-(Alkyl/Aryl)thiopyridines |

| Cyanide | 2-Cyanopyridines |

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol is adapted from established procedures for the amination of similar chloropyridine derivatives.[5][6]

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine, aniline)

-

A suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2-1.5 eq.), and the base (2.0 eq.).

-

Add the anhydrous solvent to the flask.

-

Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the amine. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the SNAr amination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The C2-Cl bond is the primary site of reactivity in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide.[7] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on established methods for the Suzuki coupling of chloro-heterocycles.[8][9]

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME)

-

Inert atmosphere setup

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

-

De-gas the vessel and backfill with an inert gas.

-

Add the de-gassed solvent system.

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes which are valuable synthetic intermediates.[10]

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of halo-pyridines.[11][12]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere setup

Procedure:

-

To a reaction flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

-

Add the anhydrous solvent, followed by the amine base.

-

Add this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).

-

Stir the reaction at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[13] This reaction is particularly useful for synthesizing substituted anilines and aminopyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the Buchwald-Hartwig amination of aryl chlorides.[14][15][16]

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium pre-catalyst or a combination of a palladium source (e.g., Pd2(dba)3) and a ligand (e.g., XPhos, SPhos, BINAP)

-

Strong base (e.g., NaOt-Bu, K3PO4, Cs2CO3)

-

Anhydrous, de-gassed solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere setup (glovebox recommended)

Procedure:

-

In a glovebox or under a robust inert atmosphere, charge a reaction vessel with the palladium source, ligand, and base.

-

Add the anhydrous solvent, followed by this compound (1.0 eq.) and the amine (1.2-1.5 eq.).

-

Seal the vessel and heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Summary of Reactivity

| Reaction Type | Reagents | Product | Key Considerations |

| Nucleophilic Aromatic Substitution | Nucleophile (amine, alcohol, etc.), Base | Substituted Pyridine | Favored at the C2 position. Reaction rate is dependent on nucleophile strength. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-3-fluoro-4-(trifluoromethyl)pyridine | Requires an inert atmosphere. Catalyst and ligand choice is crucial for high yields. |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, CuI, Amine base | 2-Alkynyl-3-fluoro-4-(trifluoromethyl)pyridine | Anhydrous and anaerobic conditions are typically required. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Strong base | 2-Amino-3-fluoro-4-(trifluoromethyl)pyridine | Requires a stringent inert atmosphere. Ligand selection is critical for difficult couplings. |

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its electron-deficient nature, coupled with the strategic placement of its substituents, allows for a range of predictable and high-yielding transformations. The protocols and principles outlined in this guide provide a solid foundation for the application of this compound in the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Amino-4-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

potential biological activities of trifluoromethylpyridines

An In-Depth Technical Guide to the Biological Activities of Trifluoromethylpyridines

Abstract